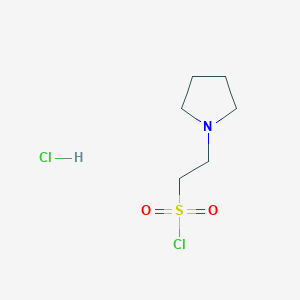

2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride

Description

2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride is a pyrrolidine-derived sulfonyl chloride hydrochloride. Pyrrolidine, a five-membered saturated amine ring, confers flexibility and basicity to the compound, while the sulfonyl chloride group enables reactivity in nucleophilic substitution reactions, making it valuable in synthesizing sulfonamides or sulfonate esters. The hydrochloride salt enhances stability and solubility in polar solvents.

Properties

IUPAC Name |

2-pyrrolidin-1-ylethanesulfonyl chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2S.ClH/c7-11(9,10)6-5-8-3-1-2-4-8;/h1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNAFAYNYYRJHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCS(=O)(=O)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-55-3 | |

| Record name | 2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride typically involves the reaction of pyrrolidine with ethane-1-sulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid.

Industrial Production Methods

Industrial production of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through crystallization or other suitable methods to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Hydrolysis Conditions: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while hydrolysis can produce sulfonic acids.

Scientific Research Applications

Synthetic Organic Chemistry

Pyrrolidine sulfonyl chloride serves as a potent reagent for introducing sulfonyl groups into organic molecules. This ability facilitates the synthesis of various sulfonamides and sulfonates, which are crucial in developing pharmaceuticals and agrochemicals.

Table 1: Comparison of Sulfonylation Agents

| Compound Name | Application Area | Unique Features |

|---|---|---|

| 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride | Organic synthesis | Highly reactive sulfonylating agent |

| 2-(Methoxy)ethane-1-sulfonyl chloride | Medicinal chemistry | Less sterically hindered |

| Benzene-1-sulfonyl chloride | General synthesis | More reactive due to lack of steric hindrance |

Medicinal Chemistry

This compound is instrumental in synthesizing pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features allow for modifications that enhance biological activity. For instance, derivatives of pyrrolidine-based sulfonamides have shown promising results in inhibiting specific biological targets, including transporters involved in drug metabolism.

Case Study: GlyT1 Inhibitors

Recent studies have demonstrated that modifications to the pyrrolidine moiety can significantly impact the potency and pharmacokinetic properties of GlyT1 inhibitors. For example, compounds derived from pyrrolidine sulfonamides exhibited low efflux ratios and high inhibitory potency against GlyT1, indicating their potential as therapeutic agents for treating neurological disorders .

Biochemistry

In biochemistry, pyrrolidine sulfonyl chloride is utilized to modify biomolecules such as peptides and proteins. This modification can help elucidate structure-function relationships within biomolecules, aiding in the understanding of biochemical pathways.

Table 2: Biochemical Modifications Using Pyrrolidine Sulfonyl Chloride

| Modification Type | Target Molecule | Purpose |

|---|---|---|

| Sulfonamide formation | Peptides | Studying enzyme-substrate interactions |

| Protein labeling | Various proteins | Tracking protein interactions in vivo |

Material Science

The compound is also applied in the preparation of functionalized polymers with specific properties. By introducing sulfonamide functionalities into polymer matrices, researchers can tailor materials for applications in drug delivery systems or as advanced coatings.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

2-(Pyridin-2-yl)ethane-1-sulfonyl chloride hydrochloride

- Molecular Formula: C₇H₉Cl₂NO₂S

- Molecular Weight : 242.13 g/mol

- Key Differences :

- Substituent : Pyridine (aromatic, sp²-hybridized nitrogen) vs. pyrrolidine (aliphatic, sp³-hybridized nitrogen).

- Reactivity : Pyridine’s electron-withdrawing nature reduces nucleophilicity compared to pyrrolidine’s electron-donating effects.

- Applications : Used in life science research (e.g., peptide modification) , whereas the pyrrolidine variant is linked to pharmaceuticals .

Thiopyrimidinone Derivatives with Pyrrolidine Substituents

- Example : 2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (Compounds 5a–c in )

- Molecular Formula : Varies (e.g., C₁₃H₁₈N₄OS for 5a)

- Key Differences: Core Structure: Thiopyrimidinone instead of sulfonyl chloride. Bioactivity: Demonstrated antibacterial activity against Staphylococcus aureus and Bacillus subtilis , highlighting the role of pyrrolidine in enhancing membrane penetration.

Morpholine and Piperidine Analogues

- Examples :

- 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (Compounds 6c–f)

- 2-[2-(Piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (Compounds 6a,b)

- Key Differences :

Comparative Data Table

*Inferred data due to lack of explicit evidence.

Research Findings and Trends

Substituent Impact on Bioactivity :

- Pyrrolidine-containing compounds (e.g., 5a–c) exhibit strong antibacterial activity, likely due to enhanced lipophilicity and membrane interaction .

- Morpholine derivatives (e.g., 6c–f) show better antifungal performance, attributed to increased solubility from the oxygen atom .

Synthetic Utility :

- The pyridine-based sulfonyl chloride is commercially available for diverse applications , whereas the pyrrolidine analogue’s discontinued status suggests challenges in scalability or stability.

Safety Considerations :

- The pyridine derivative carries GHS hazard code H314 (causes severe skin burns) , a risk likely shared by the pyrrolidine variant due to the reactive sulfonyl chloride group.

Biological Activity

2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride, also known as 2-pyrrolidin-1-ylethanesulfonyl chloride, is a sulfonyl chloride derivative with notable biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

- Molecular Formula : C₆H₁₂ClNO₂S

- SMILES : C1CCN(C1)CCS(=O)(=O)Cl

- InChI : InChI=1S/C6H12ClNO2S/c7-11(9,10)6-5-8-3-1-2-4-8/h1-6H2

1. Antimicrobial Activity

Research has indicated that compounds containing the pyrrolidine moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine can inhibit the growth of various bacterial and fungal strains. The antimicrobial efficacy of 2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride can be attributed to its ability to disrupt microbial cell walls and interfere with metabolic processes.

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 18 | |

| Candida albicans | 12 |

2. Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies involving cell lines have demonstrated that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases and modulation of signaling pathways associated with cell survival.

3. Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored in various in vitro and in vivo models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-kB, a key transcription factor involved in inflammation.

The biological activity of 2-(pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for several enzymes, including kinases involved in cell signaling pathways.

- Cell Membrane Disruption : Its sulfonyl chloride group may interact with membrane proteins, leading to increased permeability and subsequent cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies

Several case studies have documented the efficacy of this compound in specific biological contexts:

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Q & A

Q. How can researchers optimize the synthesis of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride using flow chemistry and design of experiments (DoE)?

- Methodological Answer : Flow chemistry systems, such as those described for diphenyldiazomethane synthesis , can enhance reaction control and reproducibility. Apply DoE principles to systematically vary parameters (e.g., temperature, reagent stoichiometry, flow rate) and identify optimal conditions. For example, a central composite design (CCD) can resolve interactions between variables, while response surface methodology (RSM) refines yield predictions. Use inline analytics (e.g., FTIR or UV-Vis) for real-time monitoring.

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : Combine NMR spectroscopy (¹H/¹³C, DEPT-135) for functional group verification with HPLC-MS for purity assessment. For quantification, use certified reference materials (CRMs) as described in pharmaceutical secondary standards . Differential scanning calorimetry (DSC) can detect polymorphic impurities, while Karl Fischer titration determines residual moisture.

Q. What stability considerations are critical for storage and handling?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at –20°C to minimize hydrolysis. Avoid exposure to strong acids/bases or oxidizing agents, as sulfonyl chlorides are prone to decomposition . Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to establish shelf-life limits.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2-(Pyrrolidin-1-yl)ethane-1-sulfonyl chloride hydrochloride in nucleophilic substitutions?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify electrophilic hotspots. Compare activation energies for reactions with amines vs. alcohols to prioritize synthetic pathways. Validate predictions with kinetic studies (e.g., stopped-flow UV-Vis) under controlled pH .

Q. How to resolve contradictions in reported solubility data for sulfonyl chloride derivatives?

- Methodological Answer : Use a solvent screening workflow :

Test solubility in aprotic solvents (e.g., DCM, THF) and polar aprotic solvents (e.g., DMF, DMSO) via gravimetric analysis.

Correlate results with Hansen solubility parameters (HSPs) to identify mismatches.

Validate with dynamic light scattering (DLS) to detect aggregation. If discrepancies persist, consider crystal lattice effects via X-ray diffraction .

Q. How to design experiments investigating degradation pathways under varying pH and temperature?

- Methodological Answer : Use forced degradation studies :

- Acidic/alkaline hydrolysis (0.1–1.0 M HCl/NaOH at 25–60°C).

- Oxidative stress (3% H₂O₂).

- Photolysis (ICH Q1B guidelines).

Analyze degradation products via LC-HRMS and propose pathways using software (e.g., ACD/Labs Fragmenter). Compare with known sulfonyl chloride decomposition mechanisms .

Key Considerations for Advanced Studies

- Controlled Reactivity : Use microreactors to study exothermic sulfonylation reactions safely.

- Data Validation : Cross-reference experimental results with OECD screening datasets to ensure regulatory compliance.

- Environmental Impact : Assess ecotoxicity via OECD 201/202 guidelines if releasing waste containing pyrrolidine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.